molecular formula C8H13BClNO2 B2621181 3-(2-Aminoethyl)phenylboronic acid hydrochloride CAS No. 1257437-15-2

3-(2-Aminoethyl)phenylboronic acid hydrochloride

Cat. No.: B2621181
CAS No.: 1257437-15-2
M. Wt: 201.46
InChI Key: ZABSCKWGZGNKNO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)phenylboronic acid hydrochloride is a chemical compound with the molecular formula C8H12BNO2.ClH . It has a molecular weight of 201.46 and is typically available in powder form . The compound is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BNO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6,11-12H,4-5,10H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not mentioned in the search results, boronic acid derivatives are known to be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds by reacting with aryl or vinyl halides .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is typically stored at room temperature .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[3-(2-aminoethyl)phenyl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6,11-12H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABSCKWGZGNKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCN)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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